2-Amino-N-(3-fluoro-benzyl)-acetamide
Overview
Description
2-Amino-N-(3-fluoro-benzyl)-acetamide is an organic compound that features an amino group attached to an acetamide moiety, with a 3-fluoro-benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-benzylamine.
Acylation: The 3-fluoro-benzylamine is then acylated using acetic anhydride or acetyl chloride to form the corresponding acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-fluoro-benzyl)-acetamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-N-(3-fluoro-benzyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-benzyl group may enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(4-fluoro-benzyl)-acetamide: Similar structure but with the fluoro group at the 4-position.
2-Amino-N-(3-chloro-benzyl)-acetamide: Similar structure with a chloro substituent instead of fluoro.
2-Amino-N-(3-methyl-benzyl)-acetamide: Similar structure with a methyl substituent instead of fluoro.
Uniqueness
2-Amino-N-(3-fluoro-benzyl)-acetamide is unique due to the presence of the fluoro group at the 3-position, which can significantly influence its chemical reactivity and biological activity. The fluoro substituent can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
2-amino-N-[(3-fluorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFSLGXBXVYBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651855 | |
Record name | N-[(3-Fluorophenyl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864273-31-4 | |
Record name | N-[(3-Fluorophenyl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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